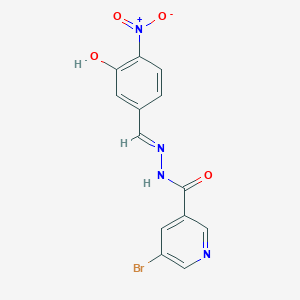![molecular formula C15H11N3O3 B5603107 N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of compounds similar to "N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide" often involves multiple steps, including acylation, catalytic hydrogenation, and esterification. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, involved using methanol as solvent and Raney-Ni as a catalyst (Mao Duo, 2000).
Molecular Structure Analysis
- X-ray diffraction methods are typically employed to determine the molecular structure of these compounds. The crystal structure of N-Phenyl-4-nitrobenzamidoxime, for example, revealed specific configurations and bond angles between different groups in the molecule (Buzykin et al., 1995).
Chemical Reactions and Properties
- Chemical reactions of compounds like "this compound" can involve interactions such as hydrogen bonding. For example, N-(4-nitrobenzoyl)-N'-phenylhydrazine forms a complex three-dimensional framework through hydrogen bonding (Wardell et al., 2007).
Physical Properties Analysis
- The physical properties of these compounds are often characterized using spectroscopic techniques. Studies on similar compounds like 2-[4-(4-nitrobenzamido)phenyl]benzothiazole used Infrared and Raman spectroscopy to determine molecular structures and vibrational frequencies (Ünsalan et al., 2020).
Chemical Properties Analysis
- Detailed studies on the chemical properties of these compounds include investigations into their reactivity, stability, and potential interactions with other chemical entities. For example, the reaction of Arylmalononitriles with Nitric Acid demonstrated unique properties and tautomerism in 4-Nitrophenylmalononitrile (Suzuki et al., 1988).
Aplicaciones Científicas De Investigación
Structural Studies and Molecular Dimensions
- Molecular Structure Analysis : N-phenyl-2-nitrobenzamide, a compound structurally similar to N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide, exhibits a molecular structure with strongly hydrogen-bonded molecules. This structure could be a precursor to acridone alkaloids, showcasing the compound's potential in biosynthesis studies (Jackson et al., 2002).
Crystallography and Molecular Conformation
- Crystal and Molecular Structure : Studies on N-phenyl-4-nitrobenzamidoxime, closely related to this compound, highlight its distinct crystal structure and molecular conformation, which could be relevant in understanding the behavior of similar compounds (Buzykin et al., 1995).
Synthesis and Characterization
- Novel Compounds and Synthesis : A novel diamine with structural elements similar to this compound has been synthesized, indicating potential applications in polymer science. This compound was used to prepare polyimides, showcasing the potential of this compound in materials science (Mehdipour‐Ataei et al., 2004).
Chemical Analysis and Computational Studies
- Spectroscopic Properties and DFT Calculation : Detailed spectroscopic analysis and density functional theory calculations have been performed on compounds structurally similar to this compound. This kind of study is crucial for understanding the electronic properties and reactivity of such compounds (He et al., 2014).
Potential in Drug Synthesis and Modification
- Drug Synthesis and Modification : Research has shown the synthesis and modification of compounds structurally related to this compound for potential use in drug development and medical applications. This indicates the compound's relevance in pharmacology (Bai-cheng, 2009).
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-9-11-1-5-13(6-2-11)17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPATHRANATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)

![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
